2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide
CAS No.:
Cat. No.: VC15651843
Molecular Formula: C18H25N3O
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N3O |
|---|---|
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | 2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide |
| Standard InChI | InChI=1S/C18H25N3O/c1-5-15-13(4)18(14-10-8-9-11-16(14)19-15)20-17(22)12-21(6-2)7-3/h8-11H,5-7,12H2,1-4H3,(H,19,20,22) |
| Standard InChI Key | LMWABAOFFZJVLU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CN(CC)CC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Descriptors
The systematic IUPAC name for this compound is 2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)ethanamide, reflecting its quinoline backbone and acetamide substituent. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₃O |
| Molecular Weight | 299.4 g/mol |
| InChI Key | LMWABAOFFZJVLU-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CN(CC)CC |
| LogP (Octanol-Water) | 3.4 |
| Topological Polar Surface Area | 45.2 Ų |
The quinoline moiety (positions 2-ethyl and 3-methyl) and the diethylamino-acetamide side chain contribute to its three-dimensional conformation, which likely influences receptor binding and pharmacokinetics .
Structural Analysis
Quantum mechanical modeling of analogous compounds reveals that the diethylamino group adopts a staggered conformation to minimize steric hindrance, while the acetamide linker facilitates hydrogen bonding with biological targets . The ethyl and methyl groups on the quinoline ring enhance hydrophobic interactions, a feature shared with antimalarial quinolines like chloroquine .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
Although no explicit synthesis for this compound is documented, convergent strategies can be inferred from related acetamide syntheses:
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Quinoline Core Formation:
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Acetamide Side Chain Introduction:
Example Reaction Scheme:
Optimization Challenges
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Regioselectivity: Ensuring substitution at the quinoline C4 position requires precise control of reaction conditions (e.g., Lewis acid catalysts) .
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Purification: The lipophilic nature of the product necessitates chromatographic separation using gradients of ethyl acetate in hexane .
Physicochemical and Pharmacokinetic Properties
Key Physicochemical Parameters
ADMET Predictions
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